molecular formula C8H6FN3O B1331074 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine CAS No. 312272-59-6

5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1331074
CAS No.: 312272-59-6
M. Wt: 179.15 g/mol
InChI Key: JZHJJYLHTLIBEY-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine, also known as 2-fluorophenyl-5-oxadiazol-2-amine (FPODA), is a novel oxadiazolamine compound that has recently been studied for its potential applications in scientific research. This compound has been shown to possess a range of interesting and potentially useful properties, including its ability to interact with a range of different molecules. In

Scientific Research Applications

Anticancer Applications

5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine and its derivatives have demonstrated significant potential in cancer research. Novel amine derivatives of related compounds have shown in vitro anticancer activity against various human cancer cell lines (Vinayak, Sudha, & Lalita, 2017). Additionally, azole derivatives of aryl acetic acid, incorporating similar molecular structures, were found to be effective as anti-inflammatory and analgesic agents, suggesting potential applications in cancer-related pain management (Amir, Saifullah, & Akhter, 2011).

Antimicrobial Properties

Compounds related to this compound have been synthesized and evaluated for their antimicrobial properties. For instance, a study synthesized and tested various 1,3,4-oxadiazole derivatives, exhibiting notable antibacterial and antifungal activities (Parikh & Joshi, 2014). Another research synthesized oxadiazole analogues with significant antiproliferative and antimicrobial activities (Ahsan & Shastri, 2015).

Insecticidal Activities

A study on novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles revealed their efficacy as insecticides, particularly against armyworms. This suggests potential agricultural applications for derivatives of this compound (Shi et al., 2000).

Applications in Liquid Crystal and Polymer Chemistry

1,3,4-Oxadiazole-based compounds, including those related to this compound, have been studied for their liquid crystalline properties, indicating potential use in display technologies and advanced materials (Zhu et al., 2009). Furthermore, fluorinated poly(1,3,4-oxadiazole-ether-imide)s, including those with similar structures, have been synthesized, showing high thermal stability and potential for use in high-performance materials (Hamciuc, Hamciuc, & Brumǎ, 2005).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It’s known that such compounds can stimulate translational readthrough of premature termination codons . This suggests that the compound might interact with its targets, leading to changes in protein synthesis.

Biochemical Pathways

Similar compounds have been found to affect various biological activities , indicating that this compound may also influence multiple biochemical pathways and their downstream effects.

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties , suggesting that this compound may have similar properties affecting its bioavailability.

Result of Action

Similar compounds have been found to have diverse biological activities , suggesting that this compound may also have various effects at the molecular and cellular levels.

Action Environment

A safety data sheet for a similar compound provides some insights into how environmental factors might influence its action .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties . Without more specific information about “5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine”, it’s difficult to provide a detailed analysis of its safety and hazards .

Future Directions

The future directions for research on a compound depend on its potential applications . Without more specific information about “5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine”, it’s difficult to speculate about future directions .

Biochemical Analysis

Biochemical Properties

5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-amine is known to interact with various enzymes and proteins. For instance, it has been found to exhibit potent H+,K±ATPase inhibitory activity, which plays a crucial role in gastric acid secretion . The nature of these interactions is largely based on the compound’s chemical structure, which allows it to bind with these biomolecules and influence their function .

Cellular Effects

The compound has shown to have significant effects on various types of cells and cellular processes. For example, it has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In particular, it has been associated with the regulation of premature translation termination, which can have significant implications for diseases like Duchenne Muscular Dystrophy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is thought to promote ribosomal read-through of mRNA containing premature stop codons, thereby enabling the production of full-length, functional proteins . This involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . While specific dosage effects have not been detailed in the available literature, it is generally understood that the compound’s effects can range from therapeutic at lower doses to potentially toxic or adverse at high doses.

Transport and Distribution

Understanding how the compound is transported, which transporters or binding proteins it interacts with, and its effects on localization or accumulation could provide valuable insights into its therapeutic potential .

Subcellular Localization

It has been suggested that the compound may influence the localization of other proteins, such as dystrophin, at the subcellular level .

Properties

IUPAC Name

5-(2-fluorophenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHJJYLHTLIBEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350627
Record name 5-(2-fluorophenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312272-59-6
Record name 5-(2-fluorophenyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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